molecular formula C9H12O B045783 2,3,5-Trimethylphenol CAS No. 697-82-5

2,3,5-Trimethylphenol

Cat. No. B045783
CAS RN: 697-82-5
M. Wt: 136.19 g/mol
InChI Key: OGRAOKJKVGDSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04224244

Procedure details

The 4-ethoxy-2,3,6-trimethyl-benzyl-triphenylphosphonium chloride employed as the starting material is prepared by the procedure described in Example 18 by alkylation of 2,3,5-trimethylphenol to give 2,3,5-trimethyl-phenyl ethyl ether (melting point 93°-95° C.), by haloformylation of the ether obtained to give 4-ethoxy-2,3,6-trimethyl-benzyl chloride (melting point 63°-64° C.) and by reaction of the latter compound with triphenylphosphine.
Name
4-ethoxy-2,3,6-trimethyl-benzyl-triphenylphosphonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[CH2:2]([O:4][C:5]1[CH:30]=[C:29]([CH3:31])[C:8](C[P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=[C:7]([CH3:32])[C:6]=1[CH3:33])[CH3:3].CC1C(C)=CC(C)=CC=1O>>[CH2:2]([O:4][C:5]1[CH:30]=[C:29]([CH3:31])[CH:8]=[C:7]([CH3:32])[C:6]=1[CH3:33])[CH3:3] |f:0.1|

Inputs

Step One
Name
4-ethoxy-2,3,6-trimethyl-benzyl-triphenylphosphonium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(C)OC1=C(C(=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C(=C1)C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C=C1C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared by the procedure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C(=CC(=C1)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.